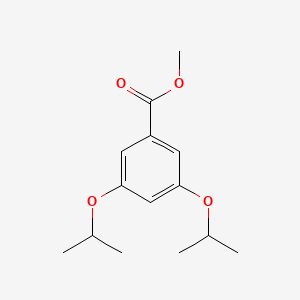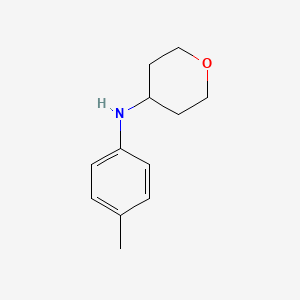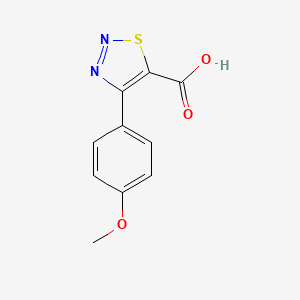
4-chloro-1-N-propylbenzene-1,2-diamine
Overview
Description
4-chloro-1-N-propylbenzene-1,2-diamine is a chemical compound with the molecular formula C9H13ClN2 . It is a derivative of benzene, which is a six-membered ring consisting of carbon atoms with alternating single and double bonds .
Synthesis Analysis
The synthesis of such compounds often involves a multistep process that requires a working knowledge of many organic reactions . The order in which reactions are carried out is often critical to the success of the overall scheme . Unfortunately, specific synthesis methods for this compound were not found in the search results.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H13ClN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 184.67 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Properties of Polymers
4-Chloro-1-N-propylbenzene-1,2-diamine is a key component in the synthesis of various polymers. For instance, it is used in creating polyamides and polyimides, which are noted for their excellent solubility, thermal stability, and mechanical properties. These polymers demonstrate high glass transition temperatures and significant thermal stability, as seen in the research by (Yang et al., 2001) and (Ghaemy & Alizadeh, 2009). Additionally, (Sadavarte et al., 2009) found that such polymers could be used to create strong, flexible films, suggesting potential applications in various industries.
Corrosion Inhibition
This compound also plays a role in corrosion inhibition. (Singh & Quraishi, 2016) explored its use in protecting mild steel in acidic environments, demonstrating its potential in industrial applications where metal preservation is crucial.
Gas Separation Applications
In gas separation technology, polymers derived from this compound have been shown to be effective. (Dinari et al., 2015) studied the use of such polymers in creating transparent and organo-soluble films, highlighting their utility in high-performance gas separation processes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-N-propylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQPFRUZBQHVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)
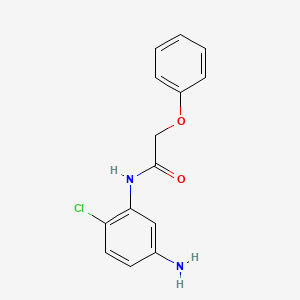
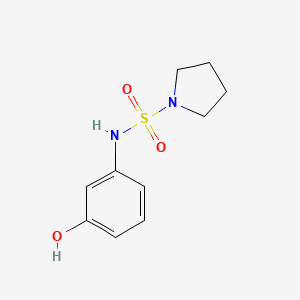

![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)

